molecular formula C19H12O8 B563650 Diacerein-13C6 CAS No. 1391052-74-6

Diacerein-13C6

Cat. No.: B563650
CAS No.: 1391052-74-6
M. Wt: 374.251
InChI Key: TYNLGDBUJLVSMA-TXOINDPKSA-N
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Description

Diacerein-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of diacerein, a drug known for its anti-inflammatory and anti-catabolic properties, particularly in the treatment of osteoarthritis. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications.

Mechanism of Action

Target of Action

Diacerein-13C6, a variant of Diacerein, primarily targets interleukin-1 beta (IL-1β) . IL-1β is a pro-inflammatory cytokine that plays a crucial role in mediating inflammatory responses and is involved in various cellular activities, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Diacerein is a prodrug that is metabolized to rhein . Rhein, the active metabolite of Diacerein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

Diacerein affects several biochemical pathways. It inhibits the synthesis and activity of pro-inflammatory cytokines, such as IL-1β and IL-6 . It also decreases macrophage infiltration in adipose tissue, thus increasing insulin sensitivity and signaling . Furthermore, it has been shown to inhibit the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress .

Pharmacokinetics

Diacerein, the parent compound, is known to be a prodrug that is metabolized to rhein . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of Diacerein’s action are primarily anti-inflammatory. It reduces inflammation and cartilage destruction, and it also corrects altered osteoblast activity . It has been shown to have protective effects against subchondral bone remodeling . Additionally, it has been found to decrease hepatic injury markers and alleviate oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that factors such as diet, physical activity, environmental pollution, and gut microbiome can influence the onset and progression of diseases like diabetes, where Diacerein has shown potential therapeutic effects

Biochemical Analysis

Biochemical Properties

Diacerein-13C6 interacts with various enzymes and proteins in biochemical reactions. Its active metabolite, Rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the synthesis and activity of pro-inflammatory cytokines, decrease macrophage infiltration in adipose tissue, and thus increase insulin sensitivity and signaling . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its active metabolite, Rhein. Rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that even in poorly controlled Type 2 Diabetes Mellitus (T2DM), Diacerein could reduce HbA1c levels after 12 weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on asthma treatment, Diacerein was found to relieve bronchospasm and control airway inflammation in asthmatic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to be involved in the amino acids and short-chain fatty acid metabolism pathways .

Transport and Distribution

As a prodrug, Diacerein is metabolized to Rhein , suggesting that it may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given that its active metabolite Rhein has been found to reduce the level of interleukin-1beta activity , it is likely that this compound may also be localized in areas where interleukin-1beta activity occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacerein-13C6 involves the incorporation of carbon-13 isotopes into the diacerein molecule. One common method involves the oxidation of protected aloe-emodin in the presence of an oxidizing system and a radical catalyst, followed by the substitution of protector groups with acetyl groups . This process ensures high purity and excellent yields of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. Techniques such as ultrasonic processing have also been explored as green preparation methods for diacerein and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Diacerein-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form rhein, its active metabolite.

    Reduction: Reduction reactions can modify the quinone structure of diacerein.

    Substitution: Acetyl groups in diacerein can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromic anhydride in acetic acid, sodium nitrite in sulfuric acid.

    Reducing Agents: Common reducing agents like sodium borohydride.

    Substitution Reagents: Various acetylating agents for introducing acetyl groups.

Major Products Formed

    Rhein: The primary active metabolite formed through oxidation.

    Acetylated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Diacerein-13C6 is extensively used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in tracing biochemical processes and understanding metabolic flux.

    Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body.

    Industry: Employed in quality control and analytical testing to ensure product consistency.

Comparison with Similar Compounds

Similar Compounds

    Diacerein: The parent compound, used for similar therapeutic purposes.

    Rhein: The active metabolite of diacerein.

    Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used for similar indications but with different mechanisms of action.

Uniqueness

Diacerein-13C6 is unique due to its stable isotope labeling, which allows for precise analytical and research applications. Unlike NSAIDs, diacerein and its derivatives have a slower onset of action but provide prolonged effects and have a different safety profile .

Properties

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i3+1,4+1,5+1,11+1,13+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-TXOINDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)[13C]3=[13C](C2=O)[13CH]=[13CH][13CH]=[13C]3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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